Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC17543372
Molecular Formula: C12H18N4O2
Molecular Weight: 250.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18N4O2 |
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Molecular Weight | 250.30 g/mol |
IUPAC Name | ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C12H18N4O2/c1-2-18-11(17)9-7-14-12(15-8-9)16-5-3-10(13)4-6-16/h7-8,10H,2-6,13H2,1H3 |
Standard InChI Key | CMLAYCQDPHDXRP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate (C₁₂H₁₈N₄O₂) features a pyrimidine core substituted at the 2-position with a 4-aminopiperidine group and at the 5-position with an ethyl carboxylate. The piperidine ring adopts a chair conformation, with the amino group at the 4-position enabling hydrogen bonding interactions critical for target binding . The ester moiety enhances solubility in polar aprotic solvents, as evidenced by logP values comparable to related pyrimidine carboxylates (logP ≈ 1.2) .
Table 1: Physicochemical Properties
Property | Value | Source Compound Reference |
---|---|---|
Molecular Weight | 266.30 g/mol | Calculated |
Melting Point | 174–177°C (estimated) | |
Boiling Point | 304°C (extrapolated) | |
Density | 1.26 g/cm³ | |
Solubility (Water) | 2.3 mg/mL |
Synthetic Methodologies
Nucleophilic Substitution Pathways
The synthesis typically involves a two-step protocol:
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Piperidine Activation: 4-Aminopiperidine is treated with potassium carbonate in dimethylformamide (DMF)/acetonitrile (MeCN) to generate the nucleophilic amine .
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Pyrimidine Coupling: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate reacts with the activated piperidine at 20°C for 20 minutes, achieving near-quantitative yields (99%) .
This method mirrors the synthesis of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate, where analogous conditions produced high-purity products .
Alternative Routes
Kambe et al.’s pyrimidine synthesis from ethyl cyanoacetate, aldehydes, and thiourea offers a potential alternative, though it introduces thioxo groups unsuitable for this target . Sánchez-Moreno’s triazolopyrimidine approach could be adapted by substituting triazole with piperidine .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs with piperidine substitutions exhibit potent inhibition of PKB (IC₅₀ = 2–10 nM) and FGFR3 (IC₅₀ = 15 nM), driven by hydrogen bonding between the piperidine amine and kinase ATP pockets . For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show 150-fold selectivity for PKB over PKA .
DPP IV Modulation
Thiazolopyrimidine derivatives with heterocyclic piperazines inhibit DPP IV at submicromolar concentrations (e.g., IC₅₀ = 0.329 μM) . Molecular docking suggests the 4-aminopiperidine group in Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate may similarly engage DPP IV’s S2 pocket .
Table 2: Comparative Bioactivity of Pyrimidine-Piperidine Analogs
Compound | Target | IC₅₀ (μM) | Selectivity Ratio | Source |
---|---|---|---|---|
Thiazolopyrimidine 10 | DPP IV | 0.329 | N/A | |
PKB Inhibitor 6 | PKB | 0.002 | 150 (vs. PKA) |
Pharmacokinetic and Toxicological Profile
Metabolic Stability
Piperidine-containing compounds often undergo hepatic oxidation, leading to rapid clearance (e.g., t₁/₂ = 1.2 hours in mice) . Introducing carboxamide linkers, as in PKB inhibitors, improves oral bioavailability to >50% by reducing first-pass metabolism .
Toxicity Considerations
Ethyl 4-aminopyrimidine-5-carboxylate precursors exhibit moderate cytotoxicity (LC₅₀ > 100 μg/mL in HeLa cells), suggesting a favorable therapeutic index for the target compound . Acute toxicity studies in rodents indicate LD₅₀ values >500 mg/kg, aligning with FDA guidelines for preclinical candidates .
Applications in Drug Development
Anticancer Therapeutics
Pyrimidine-piperidine hybrids inhibit tubulin polymerization (IC₅₀ = 1.8 μM) and induce G2/M cell cycle arrest in HeLa cells . The ethyl carboxylate group enhances membrane permeability, as demonstrated by 80% tumor growth inhibition in xenograft models at 50 mg/kg doses .
Antimicrobial Agents
Pyrido[2,3-d]pyrimidine carboxylates show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL), though data for the target compound remain limited .
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